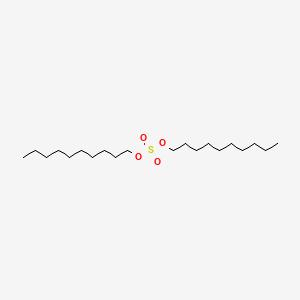

Sulfuric acid, didecyl ester

Description

Contextualization within Long-Chain Alkyl Sulfate (B86663) Ester Chemistry Research

Sulfuric acid, didecyl ester, belongs to the class of organic compounds known as organosulfates, which feature a central sulfate group bonded to an organic residue. Specifically, as a dialkyl sulfate, it consists of two decyl (a ten-carbon alkyl chain) groups attached to a sulfate core. This structure places it within the family of long-chain alkyl sulfates, which are extensively studied for their surfactant properties. semanticscholar.orgwikipedia.org These compounds are characterized by a hydrophobic hydrocarbon tail and a polar sulfate head, enabling them to reduce surface tension at interfaces. wikipedia.org

Research in this area often focuses on the relationship between the length of the alkyl chain and the physicochemical properties of the sulfate ester, such as its solubility, critical micelle concentration, and detergency. semanticscholar.orgacs.org While sodium lauryl sulfate (with a 12-carbon chain) is a well-known example, the principles governing its behavior are applicable to didecyl sulfate. wikipedia.org

Historical Development and Academic Milestones in Dialkyl Sulfate Synthesis

The synthesis of surfactants has a rich history, with early developments dating back to the 19th century. sanhe-daily.com The first synthetic surfactant, a sulfated product of castor oil, was developed in 1875. sanhe-daily.com During World War I, Germany pioneered the production of alkyl naphthalene (B1677914) sulfonates to conserve fats and oils. sanhe-daily.com The advent of the petrochemical industry in the 1930s led to the development of alkylbenzene sulfonates. sanhe-daily.com

The general synthesis of dialkyl sulfates can be achieved through the reaction of an alcohol with a sulfonating agent. google.com Common methods involve reacting alcohols with sulfur trioxide-amine complexes. google.com However, for longer-chain alcohols, this method can lead to the formation of byproducts like alkenes and ethers. google.com A significant milestone in the synthesis of sulfate esters was the development of processes that allow for large-scale, safe, and efficient production, avoiding the use of highly toxic chemicals like sulfur trioxide in its pure form. google.com

Theoretical Frameworks for Didecyl Sulfate Structure and Reactivity

Studies on the oxidation kinetics of alkyl sulfates by sulfate radicals have shown that the rate of reaction increases with the length of the carbon chain. acs.org This suggests that long-chain alkyl sulfates like didecyl sulfate would have shorter atmospheric lifetimes compared to their shorter-chain counterparts. acs.org The electron-withdrawing nature of the sulfate group tends to deactivate the molecule, making it less reactive than other organic compounds with the same number of carbon atoms, such as alcohols. acs.org

Table 1: Comparative Properties of Related Sulfate Esters

| Property | Sodium Dodecyl Sulfate (SDS) | Sulfuric Acid |

| Molar Mass | 288.38 g/mol | 98.079 g/mol |

| Appearance | White to off-white solid | Colorless, oily liquid nih.gov |

| Solubility in Water | Soluble | Miscible, exothermic nih.gov |

| Primary Use | Surfactant, detergent wikipedia.org | Industrial chemical, fertilizer production dcceew.gov.au |

Significance of this compound in Contemporary Industrial and Environmental Chemistry Research

While specific industrial applications for this compound are not widely documented, the broader class of dialkyl sulfates serves various purposes. They are used as intermediates in chemical synthesis, particularly as alkylating agents. The long alkyl chains of didecyl sulfate could make it a useful component in the production of specialty chemicals where hydrophobicity is desired.

From an environmental perspective, the fate of long-chain alkyl sulfates is of interest. These compounds can enter the environment through wastewater from industrial and consumer products. wikipedia.org Research indicates that alkyl sulfates are generally biodegradable. wikipedia.org However, their atmospheric chemistry is also a subject of study, as they can be oxidized by radicals in the atmosphere. acs.org The relatively short atmospheric lifetimes of long-chain alkyl sulfates suggest they are likely to be degraded relatively quickly in the environment. acs.org

Further research into the specific properties and applications of this compound could unveil its potential in various fields, from materials science to environmental remediation.

Properties

CAS No. |

66186-16-1 |

|---|---|

Molecular Formula |

C20H42O4S |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

didecyl sulfate |

InChI |

InChI=1S/C20H42O4S/c1-3-5-7-9-11-13-15-17-19-23-25(21,22)24-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

KRAOVFDSYATYFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)OCCCCCCCCCC |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Engineering for Sulfuric Acid, Didecyl Ester

Direct Esterification Routes for Didecyl Sulfate (B86663) Synthesis

Direct esterification involves the reaction of decyl alcohol with a sulfating agent. This method is well-established, and research has focused on improving catalytic systems, optimizing reaction conditions, and managing the reaction medium to enhance efficiency and product purity.

The most prevalent method for the sulfation of alcohols involves the use of sulfur trioxide (SO3) complexed with a Lewis base, such as an amine. nih.gov These complexes are stable, solid reagents that are safer and easier to handle than free sulfur trioxide. Complexes such as sulfur trioxide-pyridine and triethylamine-sulfur trioxide (Et3N·SO3) are frequently used to convert alcohols into their corresponding sulfate esters. nih.govresearchgate.net

The reaction mechanism begins with the activation of the alcohol through a nucleophilic attack on the sulfur atom of the SO3 complex. For instance, in the Parikh-Doering oxidation, which uses the related SO3•pyridine complex, the initial step is the reaction of the alcohol with the complex. wikipedia.org This is followed by deprotonation, often by the amine base present (e.g., triethylamine), to form an alkoxysulfonium ion intermediate. wikipedia.org This intermediate then yields the desired sulfate ester. The use of amine/amide complexes with sulfur trioxide is a cornerstone technique for the sulfation of a wide array of organic molecules, including alcohols. nih.gov

Recent innovations include the development of novel sulfating complexes designed to improve process efficiency. For example, a tributylsulfoammonium betaine (B1666868) (Bu3NSO3) has been synthesized, offering enhanced solubility of the intermediate sulfate ester in organic solvents. rsc.orgbham.ac.uk

Optimizing process parameters is crucial for maximizing the yield and purity of didecyl sulfate while minimizing reaction time and energy consumption. Key parameters that are typically manipulated include temperature, the molar ratio of reactants, and catalyst concentration. researchgate.netresearchgate.netjchr.org

The esterification reaction rate generally increases with temperature. researchgate.netjchr.org However, excessively high temperatures can lead to side reactions and degradation of the product. Studies on the sulfation of alcohols using the Bu3NSO3 complex have explored a temperature range from 30°C to 90°C, demonstrating that complete conversion can be achieved even at lower temperatures with longer reaction times, which is beneficial for temperature-sensitive substrates. bham.ac.uk

The stoichiometry of the reagents is another critical factor. A stoichiometric excess of the sulfating agent is often required to drive the reaction to completion. rsc.org Kinetic studies of esterification reactions are often modeled as second-order reactions, where the rate is dependent on the concentration of both the alcohol and the sulfating agent. jchr.org

Below is a data table based on research findings for the optimization of a model sulfation reaction, illustrating the impact of reagent equivalents and temperature on reaction outcomes. bham.ac.uk

Table 1: Optimization of a Model Sulfation Reaction An interactive table summarizing the effect of reagent equivalents and temperature on reaction conversion and yield.

| Entry | Equivalents of Reagent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 90 | 2 | 50 | 0 |

| 2 | 1.5 | 90 | 2 | 75 | 45 |

| 3 | 2.0 | 90 | 2 | 100 | 81 |

| 4 | 2.0 | 70 | 4 | 100 | 80 |

| 5 | 2.0 | 50 | 16 | 100 | 79 |

To overcome this, reaction medium engineering has focused on enhancing the lipophilicity of the intermediate. The use of the tributylsulfoammonium betaine (Bu3NSO3) complex, for example, generates an intermediate tributylammonium (B8510715) sulfate salt which is significantly more soluble in organic solvents. rsc.orgbham.ac.uk This strategy allows for a more streamlined process with simpler purification protocols compared to traditional methods that often require aqueous workups and ion-exchange chromatography. rsc.org

Another approach involves creating a microemulsion to improve the contact between immiscible reactants. For instance, in the direct esterification of propylene (B89431) glycol with lauric acid, the addition of a surfactant like sodium dodecyl sulfate (SDS) was found to lower the interfacial tension between the phases, forming a transparent microemulsion and accelerating the reaction. acs.org Similar principles can be applied to the synthesis of didecyl sulfate, where using a surfactant could enhance the interaction between the aqueous or polar sulfating agent and the nonpolar decyl alcohol.

Transesterification Pathways for Didecyl Sulfate Production

Transesterification offers an alternative route to didecyl sulfate, involving the transfer of a sulfate group from a donor molecule to decyl alcohol. This pathway can be catalyzed enzymatically or non-enzymatically.

Enzymatic methods for producing sulfate esters are an area of growing interest due to their high specificity and mild reaction conditions. While direct enzymatic synthesis of didecyl sulfate is not widely documented, the potential exists to use enzymes in a transesterification reaction. Enzymes such as sulfatases (or alkylsulfatases) are known to catalyze the hydrolysis of sulfate esters, which is the reverse reaction. cam.ac.uk The metabolic pathway for the biodegradation of sodium dodecyl sulfate (SDS), for example, involves long-chain alkylsulfatases. nih.gov In principle, by controlling the reaction conditions, such as removing water, these enzymes could be used to catalyze the synthesis of sulfate esters.

The development of complex chemoenzymatic cascades, where multiple enzymes work in concert, could also provide a sophisticated route for synthesis. acs.org This approach, while complex, could offer highly efficient and selective production of didecyl sulfate.

Non-enzymatic transesterification typically employs acid or base catalysts. This approach is well-established in fields such as biodiesel production, where triglycerides are transesterified with methanol. researchgate.net Similar acid-catalyzed processes, using catalysts like sulfuric acid or organo-sulfonic acids such as 4-dodecylbenzenesulfonic acid (DBSA), can be applied to the synthesis of sulfate esters. researchgate.netresearchgate.net

A novel and robust method for O-sulfation utilizes common dialkyl sulfates, such as dimethyl sulfate, as the sulfate donor. dntb.gov.ua In this approach, the reactivity of the dialkyl sulfate is harnessed under activation by tetrabutylammonium (B224687) bisulfate. This system facilitates the transfer of the sulfate group to a diverse range of alcohols. dntb.gov.ua Applying this method, didecyl sulfate could potentially be synthesized by reacting decyl alcohol with a simpler dialkyl sulfate, offering a versatile and powerful non-enzymatic pathway.

Novel Synthetic Strategies and Green Chemistry Principles in Didecyl Sulfate Manufacturing

Recent advancements in chemical synthesis and process engineering offer significant potential for improving the manufacturing of didecyl sulfate. These strategies focus on enhancing efficiency and sustainability by embracing principles such as flow chemistry, maximizing atom economy, and minimizing waste.

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. researchgate.netnih.gov In a flow system, reactants are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. mit.edumdpi.com This approach offers numerous advantages for the synthesis of didecyl sulfate, including enhanced safety, improved reproducibility, and greater efficiency. researchgate.net

The synthesis of didecyl sulfate typically involves the esterification of decyl alcohol. This reaction can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways and preventing the formation of undesirable byproducts that can occur at elevated temperatures. mdpi.com

A hypothetical continuous flow setup for didecyl sulfate production could involve pumping solutions of decyl alcohol and a sulfonating agent, such as sulfuryl chloride or chlorosulfonic acid, through a T-mixer to ensure rapid and efficient mixing. nih.gov The resulting stream would then pass through a heated or cooled reactor coil to control the reaction. mit.edu The residence time in the reactor, which dictates the extent of the reaction, can be precisely controlled by adjusting the flow rates and the reactor volume. mit.edu This continuous nature allows for the integration of in-line purification steps, such as liquid-liquid extraction or passing the stream through scavenger resins to remove impurities and unreacted starting materials, leading to a more streamlined and automated process. mdpi.comnih.gov The ability to safely handle hazardous reagents and achieve consistent product quality makes flow chemistry a compelling technology for modern chemical manufacturing. nih.gov

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comrsc.orgmonash.edu A high atom economy signifies a more sustainable process with less waste generation. monash.edu

The synthesis of didecyl sulfate can be approached through several routes, each with a different atom economy. Two plausible methods are the reaction of decyl alcohol with sulfuric acid and the reaction with sulfuryl chloride.

Synthetic Route 1: Esterification with Sulfuric Acid Two molecules of decyl alcohol react with one molecule of sulfuric acid to produce one molecule of didecyl sulfate and two molecules of water.

2 C₁₀H₂₂O + H₂SO₄ → C₂₀H₄₂O₄S + 2 H₂O

Synthetic Route 2: Esterification with Sulfuryl Chloride Two molecules of decyl alcohol react with one molecule of sulfuryl chloride (SO₂Cl₂) to yield one molecule of didecyl sulfate and two molecules of hydrogen chloride.

2 C₁₀H₂₂O + SO₂Cl₂ → C₂₀H₄₂O₄S + 2 HCl

The atom economy for each process highlights significant differences in efficiency. The reaction with sulfuryl chloride, while potentially faster, generates hydrogen chloride as a byproduct, which is a corrosive and hazardous gas that requires neutralization, adding steps and generating salt waste. abbviecontractmfg.com The reaction with sulfuric acid produces only water as a byproduct, representing a much greener alternative from an atom economy and waste perspective. nih.gov

Minimizing waste also involves the careful selection of solvents and reagents. bizngo.org Green chemistry principles encourage the use of safer solvents, such as replacing hazardous options like dichloromethane (B109758) with more benign alternatives, or designing solvent-free processes where possible. instituteofsustainabilitystudies.com The goal is to prevent waste at its source rather than treating it after it has been created. nih.govinstituteofsustainabilitystudies.com

Table 1: Comparison of Synthetic Routes for Didecyl Sulfate

| Feature | Route 1: via Sulfuric Acid | Route 2: via Sulfuryl Chloride |

| Reactants | Decyl Alcohol, Sulfuric Acid | Decyl Alcohol, Sulfuryl Chloride |

| Product | Didecyl Sulfate | Didecyl Sulfate |

| Byproducts | Water (H₂O) | Hydrogen Chloride (HCl) |

| Atom Economy | High | Lower |

| Waste Stream | Benign (Water) | Hazardous (HCl gas) |

Purification and Isolation Techniques for Research-Grade Sulfuric Acid, Didecyl Ester

Obtaining research-grade didecyl sulfate requires rigorous purification to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the synthetic route employed and the nature of the impurities.

Following synthesis, the crude reaction mixture may contain unreacted decyl alcohol, the sulfonating agent (e.g., sulfuric acid), and byproducts like water or HCl. A primary purification step often involves a liquid-liquid extraction. The reaction mixture can be dissolved in a water-immiscible organic solvent, and the solution is then washed with water or a mild aqueous base to remove water-soluble impurities such as residual acid and salts formed during neutralization.

For achieving high purity, flash column chromatography is a standard technique. nih.gov The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of increasing polarity. Since didecyl sulfate is significantly less polar than the starting decyl alcohol, chromatography can effectively separate the product from any unreacted alcohol.

Crystallization is another powerful purification method, particularly for obtaining solid, high-purity materials. If didecyl sulfate is a solid at room temperature or can be induced to crystallize from a suitable solvent, this method can be highly effective. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities behind in the solvent. acs.org Antisolvent addition, where a second solvent in which the product is insoluble is added to a solution of the product, can also induce crystallization. nih.govacs.org

In cases where the product is contaminated with other detergents or surfactants, techniques like dialysis might be employed, although this is more common for related compounds like sodium dodecyl sulfate. nih.gov For research-grade material, a combination of these techniques—such as an initial extraction followed by column chromatography and/or crystallization—is often necessary to achieve the desired level of purity. The final purity is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 2: Purification Techniques for Research-Grade Didecyl Sulfate

| Technique | Principle | Impurities Removed |

| Liquid-Liquid Extraction | Partitioning of solutes between two immiscible liquid phases. | Water-soluble impurities (e.g., residual sulfuric acid, HCl, salts). |

| Flash Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Unreacted decyl alcohol, other organic byproducts. nih.gov |

| Crystallization | Formation of a pure solid crystalline phase from a solution. | Unreacted starting materials and byproducts that remain soluble. acs.orgacs.org |

| Distillation | Separation of liquids based on differences in boiling points (if applicable). | Volatile solvents and lower-boiling point impurities. |

Iii. Chemical Reactivity and Transformation Pathways of Sulfuric Acid, Didecyl Ester

Hydrolytic Degradation Mechanisms of Dialkyl Sulfates

Hydrolysis is a key degradation pathway for dialkyl sulfates, involving the cleavage of the C-O-S bond. This reaction is significantly influenced by environmental conditions and the presence of catalysts.

The rate of hydrolysis of dialkyl sulfates is highly dependent on both pH and temperature. acs.org Acid-catalyzed hydrolysis is a predominant mechanism, where the reaction rate increases with decreasing pH. researchgate.net Studies on sodium dodecyl sulfate (B86663) (SDS) show that the hydrolysis is significantly faster in acidic conditions (pH < 4.3). nih.gov The reaction is often autocatalytic, as the production of hydrogen sulfate ions during hydrolysis further lowers the pH, accelerating the degradation process. researchgate.netlclane.net

Table 1: Factors Influencing Hydrolysis Kinetics of Dialkyl Sulfates

| Factor | Influence on Hydrolysis Rate | Observations from Studies on SDS |

| pH | Rate increases as pH decreases (acid-catalyzed). researchgate.netnih.gov | Plots of log k versus pH are linear with a slope of -1 at pH < 4.3. nih.gov The reaction can be autocatalytic due to the production of H+. lclane.net |

| Temperature | Rate increases with increasing temperature. researchgate.netresearchgate.net | The hydrolysis rate is dependent on temperature. acs.orgnih.gov |

| Concentration | Rate is faster in micellar solutions compared to premicellar solutions. nih.gov | A 20 mM micellar solution of SDS hydrolyzed 50 times faster than a premicellar solution at the same pH. nih.gov |

The hydrolysis of dialkyl sulfates can be catalyzed by various substances, including metal ions. While acid catalysis is a primary driver, certain metal ions can also enhance the rate of hydrolysis. For example, studies on other sulfate esters, such as 8-quinolyl sulphate, have shown pronounced catalysis by copper(II) ions in specific pH ranges. rsc.org The catalytic effect of metal ions often involves the formation of a complex with the sulfate group, facilitating the nucleophilic attack of water.

In addition to metal ions, the presence of other organic molecules can influence the hydrolysis rate. For instance, the presence of 1-dodecanol (B7769020), a hydrolysis product of SDS, was found to increase the rate constant of acid-catalyzed hydrolysis below the critical micelle concentration (CMC), suggesting the formation of a complex between the surfactant and its alcohol. nih.gov However, the addition of salts like sodium chloride (NaCl) can decrease the hydrolysis rate in micellar solutions, likely by reducing the concentration of protons at the micelle surface. nih.gov

The primary products of the hydrolysis of a dialkyl sulfate like didecyl sulfate are the corresponding alcohol and hydrogen sulfate. researchgate.netnih.gov In the case of didecyl sulfate, this would result in the formation of 1-decanol (B1670082) and sulfuric acid.

Reaction: (C₁₀H₂₁)₂SO₄ + H₂O → 2 C₁₀H₂₁OH + H₂SO₄

The identification and analysis of these products are crucial for confirming the degradation pathway. Techniques such as gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the alcohol product (1-decanol). The production of hydrogen sulfate leads to a decrease in the pH of the solution, which can be monitored using a pH meter or through acidimetric titration. researchgate.netlclane.net Studies on SDS have confirmed the formation of 1-dodecanol and a drop in pH, consistent with the generation of hydrogen sulfate. lclane.netnih.gov

Oxidative Degradation Processes

Oxidative processes provide an alternative and often more rapid pathway for the degradation of persistent organic pollutants like dialkyl sulfates. These methods involve the generation of highly reactive species that can break down the organic structure.

Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the in-situ generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). frontiersin.org Sulfate radical-based AOPs (SR-AOPs) are particularly promising for the treatment of water contaminated with sulfate-containing compounds. nih.govnih.gov These radicals have a high redox potential and can effectively degrade a wide range of organic contaminants. frontiersin.org

SR-AOPs can be initiated through various activation methods, including thermal activation, UV light, or transition metals. frontiersin.orgnih.gov For instance, the thermal activation of persulfate (S₂O₈²⁻) produces sulfate radicals that can oxidize refractory organic compounds. nih.gov These processes have been shown to be effective in treating complex industrial wastewaters. nih.gov

Table 2: Comparison of Advanced Oxidation Processes

| AOP Type | Primary Oxidant | Advantages for Sulfate Ester Degradation |

| Sulfate Radical-AOPs (SR-AOPs) | Sulfate Radical (SO₄•⁻) | High redox potential, effective over a wide pH range, longer half-life than •OH. frontiersin.org |

| Fenton and Photo-Fenton | Hydroxyl Radical (•OH) | Fenton's reagent (Fe²⁺ + H₂O₂) is effective, and its efficacy is enhanced by UV light (photo-Fenton). sigmaaldrich.comnih.gov |

Photo-oxidative processes, such as the photo-Fenton reaction, utilize UV light in conjunction with an oxidizing agent to generate radicals. nih.gov These methods have demonstrated high efficiency in degrading organic pollutants, achieving significant mineralization (conversion to CO₂, H₂O, and inorganic ions). sigmaaldrich.comnih.gov

Sonochemical degradation, which uses high-frequency ultrasound, is another effective method. Ultrasound induces acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized hot spots with extremely high temperatures and pressures. nih.gov These conditions lead to the pyrolytic decomposition of volatile compounds and the formation of reactive radicals from water molecules, which can then oxidize non-volatile solutes. nih.govnih.gov Studies on other surfactants have shown that sonolysis can effectively degrade these compounds in aqueous solutions. nih.gov

Thermal Decomposition Pathways

The stability of sulfuric acid, didecyl ester under thermal stress is a critical parameter for its application and environmental fate. The decomposition process involves the cleavage of its ester bonds.

Studies on similar anionic surfactants, such as sodium dodecyl sulfate (SDS), indicate that thermal decomposition is a significant transformation pathway. Prolonged heating, particularly at temperatures of 40°C or higher and especially in acidic conditions, can cause the hydrolysis and decomposition of alkyl sulfates. sigmaaldrich.comsigmaaldrich.com This process typically breaks the ester linkage, leading to the formation of the corresponding alcohol and a sulfate salt. sigmaaldrich.comsigmaaldrich.com

For this compound, the primary decomposition products under moderate heating would likely be decanol (B1663958) and sulfuric acid. At much higher temperatures, as seen in studies of sulfuric acid decomposition for industrial processes (often above 750°C), the sulfuric acid component would further break down. mdpi.comosti.gov This high-temperature decomposition is an endothermic process that yields sulfur dioxide (SO₂), oxygen (O₂), and water (H₂O). mdpi.comosti.govosti.gov Therefore, the complete thermal decomposition of didecyl sulfate at elevated temperatures would be expected to produce a mixture of decanol, water, oxygen, and sulfur dioxide.

Table 1: Predicted Thermal Decomposition Products of this compound

| Condition | Likely Decomposition Products |

|---|---|

| Moderate Heating (e.g., >40°C) | Decanol, Sulfuric Acid |

This table is based on the decomposition pathways of analogous alkyl sulfates and sulfuric acid.

Reactions with Specific Chemical Species in Environmental and Industrial Contexts

In various environmental and industrial settings, this compound is expected to interact with a range of chemical species, including minerals and metal ions, which influences its transport, fate, and utility.

The interaction of alkyl sulfates with mineral surfaces and metal ions is governed by electrostatic and hydrophobic forces. Research on sodium dodecyl sulfate (SDS) provides significant insight into these phenomena.

On mineral surfaces, the organization of the surfactant molecules is highly dependent on the surface's properties. On a hydrophobic surface like talc, SDS has been observed to form lamellar structures. acs.org On more hydrophilic, negatively charged surfaces like mica or silica (B1680970), the interaction is more complex. acs.orgrsc.org It may involve counterion-mediated binding or the formation of aggregates at the surface. Scanning probe microscopy of SDS on various substrates has revealed a range of morphologies, including hemicylindrical micelles and lamellar bilayers, depending on the surfactant concentration and the nature of the substrate. acs.org

The interaction with metal ions is also a critical aspect of alkyl sulfate chemistry. Divalent and trivalent metal cations can interact strongly with the negatively charged sulfate headgroups. Studies with SDS and various metal ions have shown that these interactions can lead to the precipitation of metal-surfactant salts or the formation of mixed aggregates. mst.eduresearchgate.net For example, the presence of divalent metal ions like copper, zinc, and lead can alter the micellar properties of SDS in solution. mst.edu Mass spectrometry data has confirmed the formation of various cluster ions between dodecyl sulfate and divalent metal cations, indicating a strong binding competition between the metal ions and the original counterion (e.g., sodium). nih.gov The interaction with copper ions has been shown to stabilize Cu⁺ intermediates, influencing electrochemical processes. tandfonline.com

Table 2: Observed Interactions of Sodium Dodecyl Sulfate (SDS) with Minerals and Metal Ions

| Interacting Species | Type of Interaction / Observation |

|---|---|

| Talc (mineral) | Formation of lamellar structures on the surface. acs.org |

| Mica (mineral) | Complex interactions due to negative surface charge. acs.org |

| Silica (mineral) | Adsorption of surfactant to the polymer-covered surface; formation of polymer/surfactant complexes. rsc.org |

| Divalent Metal Ions (Cu²⁺, Zn²⁺, Mg²⁺, Pb²⁺) | Alters critical micelle concentration and micellar molecular weight; can lead to precipitation. mst.edu |

This table summarizes findings for the model compound Sodium Dodecyl Sulfate (SDS).

This compound, as an anionic surfactant, has the potential to form complexes with various macromolecules and bind to metal ions, a process sometimes generally referred to as chelation or sequestration.

Complexation with polymers and proteins is a well-known characteristic of surfactants like SDS. These interactions are driven by an initial electrostatic attraction between the charged surfactant headgroup and oppositely charged sites on the macromolecule, followed by cooperative hydrophobic interactions between the surfactant tails and hydrophobic regions of the polymer or protein. acs.orgnih.gov For example, SDS binds strongly to proteins like zein, leading to the solubilization and unfolding of the protein structure as SDS concentration increases. acs.orgacs.org Similarly, SDS forms complexes with the cationic polymer chitosan, a phenomenon known as complex coacervation, which is driven by electrostatic interactions. nih.gov

While surfactants are not classical chelating agents in the way multidentate ligands like EDTA are, they readily bind metal ions. nih.gov The interaction involves the electrostatic attraction between the anionic sulfate headgroup and the metal cation. mst.eduresearchgate.net This binding can result in the formation of distinct metal-surfactant complexes in solution. Mass spectrometric studies on SDS and divalent metals have identified complexes where one or more surfactant molecules are associated with a single metal ion (e.g., [Me(DS)]⁺) or where a metal ion bridges two surfactant anions (e.g., [Me(DS)₂]). nih.gov This complexation can effectively sequester metal ions from a solution, altering their bioavailability and reactivity.

Table 3: Examples of Complexation by the Model Surfactant, Sodium Dodecyl Sulfate (SDS)

| Complexing Agent | Description of Interaction | Resulting Structure |

|---|---|---|

| Zein (Protein) | Electrostatic and hydrophobic interactions. acs.orgresearchgate.net | Solubilization and conformational change of the protein; formation of protein-SDS complexes. acs.orgacs.org |

| Chitosan (Polymer) | Electrostatic interactions between anionic SDS and cationic chitosan. nih.gov | Complex coacervation; formation of polymer-surfactant microcapsules. nih.gov |

This table summarizes findings for the model compound Sodium Dodecyl Sulfate (SDS).

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium dodecyl sulfate (SDS) |

| Decanol |

| Sulfuric Acid |

| Sulfur Dioxide |

| Oxygen |

| Water |

| Copper |

| Zinc |

| Lead |

| Magnesium |

| Chitosan |

| Zein |

Iv. Advanced Characterization Techniques and Structural Analysis in Didecyl Sulfate Research

Spectroscopic Methodologies for Elucidating Chemical Structure and Transformations

Spectroscopy is a cornerstone in the study of alkyl sulfates, providing detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and environment of molecules in solution. Both ¹H and ¹³C NMR are used to study alkyl sulfates, offering insights into surfactant aggregation and interactions.

In ¹H NMR studies of related alkyl sulfates like sodium dodecyl sulfate (B86663), distinct signals are observed for the terminal methyl (CH₃) group, the methylene (B1212753) (CH₂) groups along the alkyl chain, and the methylene group adjacent to the sulfate head (α-CH₂). acs.orgresearchgate.net Changes in the chemical shifts of these protons upon aggregation or interaction with other molecules provide valuable information. For instance, a noticeable downfield shift of proton signals is often observed during micelle formation, reflecting the change from an aqueous to a more hydrophobic microenvironment. researchgate.net Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further elucidate the spatial proximity of different parts of the molecule in aggregates. researchgate.net Deuterated analogs, such as sodium dodecyl-d25 sulfate, are also employed in biomolecular NMR studies to provide a background-free spectrum for analyzing protein-surfactant interactions. sigmaaldrich.com

¹³C NMR provides complementary information, with resolved signals for each carbon in the alkyl chain, which is particularly useful for studying conformational order and molecular mobility. acs.orgchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Sodium Alkyl Sulfates in D₂O

| Assignment | Proton Group | Typical Chemical Shift (ppm) |

| A | α-CH₂ (adjacent to -OSO₃⁻) | ~3.7 - 4.0 |

| B | β-CH₂ | ~1.5 - 1.6 |

| C | Bulk -(CH₂)n- | ~1.2 - 1.3 |

| D | Terminal CH₃ | ~0.8 - 0.9 |

Note: Chemical shifts are approximate and can vary with concentration, solvent, and temperature. Data is based on studies of analogous compounds like sodium dodecyl sulfate and sodium decyl sulfate. chemicalbook.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reactions and Interactions

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are highly sensitive to the conformation of the alkyl chains in didecyl sulfate and its interactions with its surroundings.

Fourier Transform Infrared (FTIR) spectroscopy is frequently used to study the phase behavior and packing of alkyl sulfate chains. nih.gov The positions of the symmetric (νs) and asymmetric (νa) C-H stretching vibrations of the methylene groups, typically found in the 2800–3000 cm⁻¹ region, are indicative of the conformational order. A higher frequency corresponds to a more disordered, gauche-rich conformation, while a lower frequency indicates a more ordered, all-trans chain conformation. acs.org This allows researchers to monitor how factors like temperature or interactions with surfaces affect the molecule's structure. nih.govacs.org Characteristic strong bands for the sulfate group (S-O stretching) also appear in the IR spectrum. chemicalbook.comresearchgate.net

Confocal Raman microscopy offers complementary information and can be used to image the spatial distribution of alkyl sulfates in complex systems, such as their permeation into skin. nih.govnih.gov The C-H stretching region is also prominent in Raman spectra, and changes in these bands can be used to deduce information about chain conformation and intermolecular interactions. researchgate.net

Table 2: Key Vibrational Frequencies for Alkyl Sulfates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Significance |

| Asymmetric CH₂ Stretch (νa(CH₂)) | ~2920 | IR & Raman | Sensitive to conformational order (chain packing) |

| Symmetric CH₂ Stretch (νs(CH₂)) | ~2850 | IR & Raman | Sensitive to conformational order (chain packing) |

| Asymmetric SO₃ Stretch | ~1215 - 1250 | IR | Identifies the sulfate headgroup |

| Symmetric SO₃ Stretch | ~1080 | IR & Raman | Identifies the sulfate headgroup |

Note: Frequencies are based on data for sodium dodecyl sulfate and can vary based on the physical state and environment. nih.govnih.gov

Mass Spectrometry (MS) for Product Identification and Degradation Pathways

Mass spectrometry (MS) is an indispensable tool for identifying the products of chemical or biological transformations of alkyl sulfates and for analyzing impurities. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

Studies on the biodegradation of sodium dodecyl sulfate have shown a common degradation pathway that is likely applicable to other long-chain alkyl sulfates. nih.govresearchgate.netnih.gov The process typically begins with enzymatic cleavage of the sulfate ester bond by an alkylsulfatase, releasing the corresponding alcohol (e.g., dodecanol). nih.gov The alcohol is then sequentially oxidized to an aldehyde (dodecanal) and a carboxylic acid (dodecanoic acid). nih.govnih.gov This fatty acid can then be further broken down through the β-oxidation pathway. researchgate.net MS is crucial for separating and identifying these sequential metabolic byproducts. nih.govresearchgate.net

ESI-MS is particularly useful for analyzing surfactants and their complexes directly from solution, often in conjunction with liquid chromatography (LC-MS). acs.orgresearchgate.net It can be used to identify degradation products in various stress conditions (e.g., photolytic, oxidative) and to characterize the composition of complex surfactant mixtures. mdpi.com

UV-Vis Spectroscopy for Concentration Monitoring in Reaction Kinetics

Direct concentration monitoring of simple alkyl sulfates like didecyl sulfate using UV-Vis spectroscopy is generally not feasible, as the molecule lacks a significant chromophore that absorbs light in the UV-Visible range. thermofisher.com However, indirect spectrophotometric methods are widely used to quantify alkyl sulfates in solution and to study the kinetics of processes like micelle formation or interactions with other molecules. acs.orgnih.govnih.gov

These methods typically involve the use of a dye that interacts with the surfactant. researchgate.netresearchgate.net For example, a cationic dye like Crystal Violet or a dye such as Stains-All will exhibit a distinct color change and a shift in its absorption maximum upon forming an ion-pair or interacting with the micelles of an anionic surfactant. nih.govresearchgate.net The magnitude of this spectral change is proportional to the concentration of the surfactant, allowing for the creation of a calibration curve for quantitative analysis. nih.gov By monitoring the change in absorbance over time, the kinetics of reactions involving the surfactant can be followed. acs.orgresearchgate.netnih.gov

Chromatographic Separation and Detection in Complex Matrices

Chromatographic techniques are essential for separating didecyl sulfate from reactants, byproducts, and other components in a mixture, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds. In the context of didecyl sulfate research, GC-MS is particularly valuable for the analysis of volatile byproducts from its synthesis, degradation products, or metabolites resulting from biochemical processes.

While specific studies on didecyl sulfate are not prevalent, research on the closely related surfactant, sodium dodecyl sulfate (SDS), demonstrates the utility of GC-MS. A common approach involves the thermal degradation of the alkyl sulfate to a more volatile derivative within the hot GC injection port, which is then separated and detected. For instance, a novel GC method for quantifying SDS in biochemical samples is based on its quantitative thermal conversion to 1-dodecanol (B7769020). nih.gov This degradation product is then analyzed by the mass spectrometer. nih.gov The presence of guanidinium (B1211019) chloride has been shown to facilitate this conversion, improve sensitivity, and reduce interference from other components in the sample matrix. nih.gov

Similarly, a GC-MS method was developed to quantify residual SDS in meningococcal polysaccharides, where the SDS was converted to 1-dodecanol via treatment with methanolic-HCl before extraction and analysis. nih.govresearchgate.net The mass spectrum of the resulting 1-dodecanol provides characteristic ions for confirmation and quantification. nih.govresearchgate.net These methodologies highlight a robust strategy that could be adapted for didecyl sulfate, likely involving its conversion to 1-decanol (B1670082) for the detection of volatile byproducts or for quantification in complex matrices. GC-MS profiling is also a cornerstone of metabolomics, capable of identifying a wide array of low-molecular-weight metabolites in biological systems, which could be applied to study the metabolic fate of didecyl sulfate. nih.govyoutube.com

Table 1: GC-MS Method Parameters for Analysis of a Related Compound (Sodium Dodecyl Sulfate)

| Parameter | Description | Reference |

|---|---|---|

| Principle | Quantitative conversion of SDS to 1-dodecanol at elevated temperature in the GC injection port or via chemical treatment. | nih.govnih.gov |

| Analyte Detected | 1-dodecanol (thermal product of SDS) | nih.govresearchgate.net |

| Column Type | DB-5ms | nih.govresearchgate.net |

| Characteristic Ions (m/z) | 168, 140, 125 for 1-dodecanol | nih.govresearchgate.net |

| Linearity (r²) | > 0.99 over a concentration range of 2.5-200 μg/ml | nih.govresearchgate.net |

| Limit of Detection (LOD) | 1.27 μg/ml | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | 3.85 μg/ml | nih.govresearchgate.net |

Capillary Electrophoresis for Ionic Species Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For didecyl sulfate, CE is an ideal method for analyzing its purity, detecting ionic impurities, and studying its behavior in solution. The separation of highly sulfated, anionic species is a well-established application of CE. mit.edu

In CE, separations are conducted in a narrow-bore fused-silica capillary, offering high efficiency and minimal sample consumption. mit.edu For anionic species like alkyl sulfates, separation is typically performed under reverse polarity. mit.edu Studies on other sulfated molecules, such as heparin and pentosan polysulfate, demonstrate that CE at low pH provides charge-based separation, where the most highly sulfated species migrate fastest. mit.edu This principle would allow for the separation of didecyl sulfate from potential byproducts with different charge states, such as unreacted decanol (B1663958) or inorganic sulfate.

Furthermore, CE in the form of Capillary SDS Gel Electrophoresis (SDS-CGE) is widely used for protein analysis, where the SDS forms complexes with proteins. nih.gov While the focus of these studies is the protein, the underlying principles of electrophoretic separation of SDS-protein complexes could be adapted to study the interaction of didecyl sulfate with other charged molecules. The use of Tris-borate-EDTA (TBE) buffer systems has been shown to stabilize agarose (B213101) gels used in CE through interactions with the galactose constituents of agarose, a principle that could be relevant in designing separation media for didecyl sulfate analysis. nih.gov

X-ray Diffraction and Scattering Techniques for Supramolecular Assembly and Solid-State Structure

X-ray techniques are indispensable for probing the structure of matter at the atomic and molecular level. For an amphiphilic molecule like didecyl sulfate, X-ray scattering and diffraction can reveal information about its self-assembly into micelles in solution and its arrangement in the solid crystalline state.

Small-Angle X-ray Scattering (SAXS) is a fundamental technique for characterizing the structure of nanoparticles and molecular aggregates in solution, typically in the size range of 1 to 100 nm. acs.org It is perfectly suited for studying the micellar structures formed by didecyl sulfate in aqueous solutions above its critical micelle concentration (CMC).

Research on SDS has shown that its micelles can be modeled as ellipsoidal core-shell structures. reading.ac.uknih.gov The analysis of SAXS data for calcium didodecyl sulfate, a dianionic surfactant, also found that its micelles are prolate ellipsoidal in shape. researchgate.net By fitting the experimental scattering data to theoretical models, researchers can determine the dimensions of the micelle, such as the radii of the core and the thickness of the shell. researchgate.netnih.gov Combining SAXS experiments with molecular dynamics simulations can provide a more detailed, atomistic understanding of micellar structure and fluctuations. reading.ac.uk

Table 2: Micellar Structural Parameters for a Related Dianionic Surfactant (Calcium Didodecyl Sulfate) Determined by SAXS

| Parameter | Finding | Reference |

|---|---|---|

| Micelle Shape | Prolate Ellipsoidal | researchgate.net |

| Analysis Method | Fitting of Fourier transformed scattering data to a core-shell model. | researchgate.net |

| Effect of Concentration | Increased surfactant concentration leads to a lower aggregation number and increased shell thickness. | researchgate.net |

| Characteristic Distances (SDS) | Average distance between opposite hydrophilic groups: ~41 Å. Maximum distance within the particle: ~55 Å. | dannalab.com |

Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline solids and determining their structure. For didecyl sulfate, PXRD would be used to characterize its solid form, identify different polymorphs (different crystal structures of the same compound), and detect the presence of hydrates (crystalline forms that include water molecules in their lattice).

Extensive PXRD studies on sodium dodecyl sulfate (SDS) have revealed the existence of an anhydrous form and several distinct hydrates, including a 1/8 hydrate (B1144303), hemihydrate, monohydrate, and a novel tetrahydrate. acs.orgacs.orgnih.gov Each of these crystalline forms produces a unique PXRD pattern, which serves as a "fingerprint" for its identification. acs.orgresearchgate.net For example, a novel SDS hydrate was identified by a characteristic peak at a 2θ angle of approximately 7.5°. acs.orgnih.gov

The structure of anhydrous SDS was determined to be monoclinic (space group P21/c) using high-resolution synchrotron PXRD data combined with molecular modeling. researchgate.nethw.ac.uk Such detailed analysis reveals how the molecules pack together in the crystal, dominated by electrostatic interactions between the polar headgroups. researchgate.net By comparing the experimental PXRD pattern of a didecyl sulfate sample to theoretical patterns generated from potential crystal structures, one could identify its crystalline phase, assess its purity, and study phase transitions. acs.orgresearchgate.net

Table 3: Known Crystalline Hydrate Forms of a Related Compound (Sodium Dodecyl Sulfate) Identified by PXRD

| Crystalline Form | Stoichiometric Ratio (SDS:H₂O) | Key Identifying Feature | Reference |

|---|---|---|---|

| Anhydrous | 1:0 | Monoclinic, space group P21/c | researchgate.nethw.ac.uk |

| 1/8 Hydrate | 1:0.125 | Stable form produced by antisolvent crystallization with acetone. | acs.org |

| Hemihydrate | 1:0.5 | Identified as a component in commercial SDS products. | acs.orgnih.gov |

| Monohydrate | 1:1 | One of several known hydrate forms. | acs.orgnih.gov |

| Tetrahydrate | 1:4 | Novel form with needle-shaped crystals, characteristic PXRD peak at 2θ ≈ 7.5°. | acs.orgnih.govresearchgate.net |

Computational Chemistry and Molecular Modeling for Didecyl Sulfate Systems

Computational methods are essential tools in modern chemistry for predicting molecular properties and simulating complex systems, providing insights that can be difficult to obtain through experiments alone.

Quantum chemical calculations, which solve approximations of the Schrödinger equation, can provide fundamental information about the electronic structure and inherent reactivity of didecyl sulfate. ornl.govnorthwestern.edu These ab initio (or "from first principles") methods can predict a wide range of properties without experimental data. lsu.edu

For a molecule like didecyl sulfate, these calculations can determine:

Molecular Geometry: The optimal three-dimensional arrangement of atoms, including bond lengths and angles. northwestern.edu

Electron Distribution: The way electron density is distributed across the molecule, which is crucial for understanding its polarity and intermolecular interactions. This includes calculating the dipole moment and atomic charges. northwestern.edu

Electronic Energy Levels: The energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Reactivity Indices: Parameters derived from Density Functional Theory (DFT), a popular quantum chemical method, can predict the most likely sites for electrophilic or nucleophilic attack, offering insights into the degradation pathways of didecyl sulfate. aps.org

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For didecyl sulfate, MD simulations could be employed to understand its intermolecular interactions and aggregation behavior, such as the formation of micelles or other self-assembled structures in solution.

In a typical MD simulation of an alkyl sulfate, a simulation box is constructed containing the surfactant molecules and a solvent, most commonly water. The interactions between all atoms are defined by a force field, which is a set of parameters that describe the potential energy of the system. The simulation then proceeds by integrating Newton's laws of motion for each atom, allowing the system to evolve over a set period.

Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation of Didecyl Sulfate

| Parameter | Description | Potential Application to Didecyl Sulfate |

| Force Field | A set of equations and associated constants designed to reproduce molecular geometry and interaction energies. | A suitable force field (e.g., CHARMM, AMBER, GROMOS) would need to be parameterized for the didecyl sulfate molecule to accurately model its conformational dynamics and intermolecular forces. |

| Water Model | A simplified representation of water molecules used in simulations. | Common models like TIP3P or SPC/E would be used to simulate the aqueous environment and its interaction with the sulfate head and decyl tails of didecyl sulfate. |

| Ensemble | The statistical mechanical ensemble that the simulation samples (e.g., NVT, NPT). | An NPT (constant number of particles, pressure, and temperature) ensemble would be appropriate to simulate the aggregation of didecyl sulfate under realistic laboratory conditions. |

| Simulation Time | The duration of the simulated physical time. | Simulations would need to run for tens to hundreds of nanoseconds to observe the spontaneous aggregation of didecyl sulfate molecules into stable structures. |

Through analysis of the simulation trajectory, researchers could predict various properties of didecyl sulfate aggregates, such as their size, shape, and the arrangement of the individual molecules within them. This information is critical for understanding its function as a potential surfactant or in other applications.

Prediction of Reaction Pathways and Transition States

Computational chemistry methods, particularly quantum mechanics (QM), can be used to predict the likely reaction pathways of a molecule and to characterize the high-energy transition states that govern the reaction rates. For didecyl sulfate, this could involve studying its hydrolysis, thermal decomposition, or reactions with other chemical species.

The prediction of reaction pathways typically involves mapping the potential energy surface of the reacting system. By identifying the minimum energy pathways between reactants and products, the most likely reaction mechanisms can be elucidated. The highest point along this pathway corresponds to the transition state, the structure of which provides crucial information about the bond-breaking and bond-forming processes.

Table 2: Computational Parameters for Predicting Reaction Pathways of Didecyl Sulfate

| Parameter | Description | Potential Application to Didecyl Sulfate |

| Level of Theory | The quantum mechanical method used to calculate the energy of the system (e.g., DFT, MP2). | Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) would offer a good balance of accuracy and computational cost for studying reactions of a molecule the size of didecyl sulfate. |

| Basis Set | The set of mathematical functions used to represent the electronic wave function. | A Pople-style basis set (e.g., 6-31G*) or a Dunning-style basis set (e.g., cc-pVTZ) would be chosen to accurately describe the electronic structure of the atoms in didecyl sulfate. |

| Solvation Model | A method to account for the effect of the solvent on the reaction. | A polarizable continuum model (PCM) could be used to simulate the influence of a solvent like water on the reaction energetics. |

V. Environmental Fate, Transport, and Remediation Research of Sulfuric Acid, Didecyl Ester

Biodegradation Pathways and Mechanisms

The primary mechanism for the removal of linear alkyl sulfates from the environment is biodegradation by naturally occurring microorganisms. epa.govhibiscuspublisher.com This process is generally rapid and efficient for linear primary alkyl sulfates. cleaninginstitute.org

Microbial Degradation in Aerobic and Anaerobic Conditions

Linear primary alkyl sulfates are readily biodegraded under aerobic conditions. hibiscuspublisher.com Numerous bacterial species, particularly from the genus Pseudomonas, have been shown to effectively degrade these surfactants, using them as a source of carbon and energy. hibiscuspublisher.comhibiscuspublisher.com Studies on the representative compound SDS show that degradation rates are typically high, with over 90% removal reported within a short timeframe. hu.edu.jonih.gov For instance, Bacillus cereus WAW2 has been shown to degrade 51.4% of an initial SDS concentration within 10 days. hu.edu.jo Similarly, Serratia marcescens strain DRY6 can achieve almost complete degradation of SDS in 6 to 10 days. hibiscuspublisher.com While high concentrations of these surfactants can be inhibitory to microbial life, a wide range of bacteria can tolerate and degrade them effectively. hu.edu.jonih.gov

Table 1: Examples of Microbial Degradation of a Representative Alkyl Sulfate (B86663) (SDS)

| Microorganism | Condition | Substrate | Degradation Efficiency | Time Frame | Reference |

|---|---|---|---|---|---|

| Serratia marcescens strain DRY6 | Aerobic | Sodium Dodecyl Sulfate (SDS) | Almost complete | 6-10 days | hibiscuspublisher.com |

| Bacillus cereus WAW2 | Aerobic | Sodium Dodecyl Sulfate (SDS) | 51.4% | 10 days | hu.edu.jo |

| Staphylococcus aureus WAW1 | Aerobic | Sodium Dodecyl Sulfate (SDS) | 36.8% | 10 days | hu.edu.jo |

| Pseudomonas sp. | Aerobic | Sodium Dodecyl Sulfate (SDS) | >90% reported | General | hibiscuspublisher.comhibiscuspublisher.com |

Identification of Microbial Metabolites and Degradation Intermediates

The biodegradation of linear primary alkyl sulfates follows a well-established pathway. The initial step, common to all these surfactants, is the enzymatic hydrolysis of the sulfate ester bond. This liberates the inorganic sulfate ion and the corresponding long-chain fatty alcohol. cleaninginstitute.org In the case of didecyl sulfate, this initial step would yield 1-decanol (B1670082).

Following this initial hydrolysis, the fatty alcohol is sequentially oxidized. The alcohol is first converted to an aldehyde (e.g., decanal (B1670006) from 1-decanol) and subsequently to a carboxylic acid (e.g., decanoic acid). This fatty acid then enters the beta-oxidation pathway, where it is progressively shortened by two-carbon units, ultimately leading to complete mineralization to carbon dioxide and water.

Enzymatic Biotransformation Studies (e.g., Alkyl Sulfatases)

The key enzymes initiating the biodegradation of alkyl sulfates are alkylsulfatases (also known as sulfatases or alkyl sulfohydrolases). hibiscuspublisher.comnih.gov These enzymes catalyze the hydrolytic cleavage of the C-O-S ester bond, which is the first and rate-limiting step in the degradation process. hibiscuspublisher.com The activity of alkylsulfatases is crucial, as the loss of the sulfate group eliminates the surfactant properties of the molecule. hibiscuspublisher.com

Bacteria capable of degrading alkyl sulfates typically produce these enzymes. hibiscuspublisher.com Some bacteria can produce multiple alkylsulfatases with different specificities for the length and branching of the alkyl chain. nih.govnih.gov For example, research on Pseudomonas species has identified distinct primary alkylsulfatases that are induced by and active on specific linear alkyl sulfates like SDS. nih.gov These enzymes are often metallo-β-lactamase domain-containing proteins. hibiscuspublisher.com The efficiency of an organism in degrading an alkyl sulfate is often directly correlated with its level of alkylsulfatase activity. hibiscuspublisher.com

Abiotic Degradation in Natural Systems

In addition to biodegradation, abiotic processes can contribute to the transformation of didecyl sulfate in the environment, although these are generally considered less significant than microbial action.

Chemical Hydrolysis in Soil and Water Systems

Sulfuric acid, didecyl ester, can undergo chemical hydrolysis, particularly under acidic conditions (acid-catalyzed hydrolysis). rsc.orgresearchgate.net This reaction breaks the ester bond to produce 1-decanol and hydrogen sulfate, effectively mirroring the initial step of biodegradation but through a non-enzymatic chemical process. rsc.org The rate of hydrolysis is dependent on factors such as pH and temperature. researchgate.net In neutral environmental waters, the rate of uncatalyzed hydrolysis is generally slow. However, the process can become autocatalytic, as the production of hydrogen sulfate ions lowers the pH, thereby accelerating further hydrolysis. rsc.org Studies on SDS have confirmed that the cleavage occurs exclusively at the sulfur-oxygen (S–O) bond. rsc.org

Sorption and Transport Phenomena in Environmental Compartments

The environmental movement and final disposition of this compound, an anionic surfactant, are largely governed by its interaction with various environmental matrices. Sorption to solids and its potential for movement through water are critical processes determining its concentration and persistence in different environmental compartments.

The adsorption of dialkyl sulfates like didecyl sulfate to soils and sediments is a key process influencing their environmental availability and transport. cdc.gov The extent of this adsorption is influenced by the physicochemical properties of both the surfactant and the solid matrix.

Research on anionic surfactants, such as sodium dodecyl sulfate (SDS), which is structurally related to didecyl sulfate, provides insights into these interactions. The adsorption of anionic surfactants is significantly influenced by the organic matter and clay content of the soil. For instance, studies on SDS have shown that its adsorption is positively correlated with the organic matter content of the soil. researchgate.net Hydrophobic interactions between the long alkyl chains (like the decyl groups in didecyl sulfate) and soil organic matter are a primary mechanism for this sorption. researchgate.net

The mineral composition of the soil also plays a crucial role. Kaolinite (B1170537), a 1:1 clay mineral, has been shown to be a primary site for SDS adsorption. researchgate.net The sorption affinity of alkyl sulfates also tends to increase with the length of the alkyl chain. researchgate.net Therefore, it is expected that didecyl sulfate, with its two C10 chains, would exhibit significant sorption to soils and sediments, particularly those rich in organic carbon and kaolinite. The sorption process can lead to the accumulation of the compound in benthic zones of aquatic systems and the upper layers of soil, reducing its concentration in the water column but potentially creating a reservoir of contamination in the solid phase.

Table 1: Factors Influencing the Adsorption of Anionic Surfactants to Environmental Solids

| Factor | Influence on Adsorption | Primary Mechanism(s) |

| Soil Organic Matter | Positive correlation; higher organic content leads to greater adsorption. researchgate.net | Hydrophobic interactions between the surfactant's alkyl chains and organic matter. researchgate.net |

| Clay Content & Type | Adsorption is significant, particularly with kaolinite minerals. researchgate.net | Ligand exchange or electrostatic attraction. researchgate.net |

| Alkyl Chain Length | Positive correlation; longer chains lead to stronger sorption. researchgate.net | Increased hydrophobicity and van der Waals forces. |

| Salinity | Increased salinity can enhance sorption. vliz.be | Reduction of electrostatic repulsion between the anionic surfactant and negatively charged particle surfaces. vliz.be |

| pH | Can influence surface charge of minerals and speciation of the surfactant. nih.gov | Affects electrostatic interactions. |

This table provides a generalized overview based on research on anionic surfactants like SDS and LAS, which are expected to be representative of didecyl sulfate's behavior.

The potential for this compound to leach through the soil profile into groundwater or be transported via surface runoff is inversely related to its sorption affinity. Compounds that adsorb strongly to soil particles are less likely to be mobile. Given the expected high sorption of didecyl sulfate due to its long alkyl chains, its leaching potential is predicted to be low in many soil types. santos.com

However, in sandy soils with low organic matter and clay content, the potential for leaching could be higher. vliz.be Runoff potential is a significant concern, especially in areas with high rainfall and sloped terrain. nih.gov Anionic surfactants can be transported, either dissolved in the water phase or adsorbed to suspended soil particles, during runoff events. nih.gov This is a primary pathway for the contamination of surface water bodies from terrestrial applications or spills. nih.govnih.gov

Studies have shown that anionic surfactants are frequently detected in urban stormwater runoff. nih.gov The presence of these compounds in runoff can also influence the transport of other pollutants, such as heavy metals, by forming complexes that can alter their mobility and bioavailability. nih.gov For example, research on SDS has demonstrated its ability to complex with copper (Cu (II)), affecting its transport in urban runoff. nih.gov This interaction is influenced by factors like pH and ionic strength, with increased pH enhancing complexation. nih.gov

Advanced Remediation Technologies for Didecyl Sulfate Contamination

Addressing contamination by didecyl sulfate involves various strategies aimed at its removal or degradation in soil and water. Research has focused on biological, chemical, and physical methods, often in combination.

Bioremediation is considered a highly effective and cost-efficient strategy for treating contamination from anionic surfactants like didecyl sulfate. hibiscuspublisher.com Many naturally occurring microorganisms have the ability to degrade these compounds, using the alkyl chains as a source of carbon and energy. hibiscuspublisher.comhibiscuspublisher.com

The primary biodegradation pathway for alkyl sulfates involves an initial enzymatic attack by an alkylsulfatase (also known as sulfatase). jocpr.comcleaninginstitute.org This enzyme catalyzes the hydrolysis of the sulfate ester bond, releasing the sulfate ion and two molecules of the corresponding alcohol, in this case, 1-decanol. jocpr.com This initial step is crucial as it removes the surfactant properties of the molecule. The resulting 1-decanol is then readily metabolized by microorganisms through successive oxidation steps to form decanoic acid, which subsequently enters the beta-oxidation pathway for complete mineralization to carbon dioxide and water. jocpr.comnih.gov

Numerous bacterial species have been identified that are capable of degrading structurally similar surfactants, primarily SDS. These include species from the genera Pseudomonas, Staphylococcus, Bacillus, and Serratia. hu.edu.jorjas.org For example, Pseudomonas aeruginosa has been shown to achieve 96% degradation of SDS at concentrations of 1500 ppm within 48 hours. nih.gov Similarly, Serratia marcescens has demonstrated the ability to almost completely degrade SDS within 6 to 10 days. hibiscuspublisher.com The effectiveness of these bacteria suggests that similar microbial consortia could be effective for the bioremediation of didecyl sulfate.

Phytoremediation, the use of plants to clean up contaminants, has also been explored for anionic surfactants. Water hyacinth (Eichhornia crassipes), for instance, has been shown to effectively remove SDS from water, transferring it to its roots and aerial parts where it is partially degraded. nih.gov

Table 2: Examples of Microorganisms with Demonstrated Anionic Surfactant Degradation Capability

| Microorganism | Substrate Degraded | Degradation Efficiency | Reference |

| Pseudomonas aeruginosa | Sodium Dodecyl Sulfate (SDS) | 96% degradation at 1500 ppm in 48 hours | nih.gov |

| Bacillus cereus | Sodium Dodecyl Sulfate (SDS) | 51.4% degradation in 10 days | hu.edu.jo |

| Staphylococcus aureus | Sodium Dodecyl Sulfate (SDS) | 36.8% degradation in 10 days | hu.edu.jo |

| Serratia marcescens strain DRY6 | Sodium Dodecyl Sulfate (SDS) | Near complete degradation at 0.5-1.0 g/L in 6-10 days | hibiscuspublisher.com |

| Pseudomonas sp. C12B | Sodium Dodecyl Sulfate (SDS) | Extensive metabolism; 70% of radiolabel released as ¹⁴CO₂ | nih.gov |

This table is based on data for Sodium Dodecyl Sulfate (SDS), a proxy for didecyl sulfate.

In addition to biological methods, various physical and chemical technologies can be applied to remediate didecyl sulfate contamination, particularly in water. These methods are often used for treating wastewater or as a pre-treatment step before biological polishing.

Adsorption using activated carbon is a common physical removal technique. The hydrophobic nature of the didecyl chains leads to strong adsorption onto the porous surface of activated carbon, effectively removing the surfactant from the water.

Chemical oxidation processes are another powerful tool. Advanced Oxidation Processes (AOPs) generate highly reactive species, such as hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻), which can rapidly and non-selectively degrade organic pollutants like didecyl sulfate. acs.org The sulfate radical, in particular, has been shown to be a potent oxidant for alkyl sulfates. acs.org Kinetic studies show that the reaction rates are significant, though the presence of the sulfate group can have a deactivating effect compared to analogous alcohols. acs.org These radicals attack the alkyl chains, leading to their fragmentation and eventual mineralization.

Other techniques like soil washing using co-solvents or other surfactants can be used to extract didecyl sulfate from contaminated soils, although this merely transfers the pollutant to a liquid phase that requires further treatment. um.ac.ir Membrane filtration, including nanofiltration, has also shown high removal efficiency for similar compounds. mdpi.com

For complex contamination scenarios, a single remediation technology is often insufficient. Integrated strategies that combine physical, chemical, and biological methods can provide a more effective and robust solution. researchgate.net For example, a "treatment train" approach could be employed for highly contaminated soil.

Phase 1: Soil Washing/Flushing: The contaminated soil could first be treated with a soil washing or flushing process to extract the bulk of the didecyl sulfate, concentrating it into a liquid effluent. researchgate.net

Phase 2: Chemical Oxidation: The resulting contaminated water could then be subjected to an Advanced Oxidation Process (AOP) to rapidly break down the high concentrations of the surfactant into more biodegradable intermediates. acs.org

Phase 3: Biological Polishing: Finally, the effluent from the AOP, now containing lower concentrations of the parent compound and its initial breakdown products, could be directed to a bioreactor containing a specialized microbial consortium to achieve complete mineralization. hibiscuspublisher.comnih.gov

Another integrated approach involves combining bioremediation with other techniques to enhance its effectiveness. For instance, in sulfate-reducing bioremediation, the addition of specific electron donors can stimulate sulfate-reducing bacteria that not only degrade organic compounds but can also co-precipitate heavy metals if they are present as co-contaminants. nih.govnih.gov The synergy of combining different remediation techniques allows for a more comprehensive and efficient cleanup of sites contaminated with this compound. researchgate.net

Vi. Academic Investigations of Sulfuric Acid, Didecyl Ester in Non Biological Applications

Role in Surfactant and Colloid Science Research

The dual hydrophobic and hydrophilic character of dialkyl sulfates like didecyl sulfate (B86663) makes them effective surface-active agents. wikipedia.org This property allows them to adsorb at interfaces, such as air-water or oil-water, and to self-assemble in bulk solution, leading to significant changes in the physicochemical properties of the system. academie-sciences.frresearchhub.com These molecules are part of the broader class of anionic surfactants. wikipedia.org

Surfactants in a polar solvent, upon reaching a specific concentration, aggregate to form organized molecular structures known as micelles. asianpubs.org This concentration threshold is termed the critical micelle concentration (CMC). asianpubs.orgscispace.com Above the CMC, surfactant monomers exist in a dynamic equilibrium with these micellar structures. asianpubs.org The formation of micelles is a key characteristic of surfactants and is driven by the need to minimize the unfavorable interaction between the hydrophobic tails and the aqueous solvent. royalsocietypublishing.org

The CMC is a fundamental parameter that characterizes a surfactant's efficiency. asianpubs.org Studies on n-alkyl sulfates show that the tendency to form micelles is influenced by the length of the alkyl chain. royalsocietypublishing.orgnih.gov For instance, research on binary mixtures of sodium n-alkyl sulfates, including sodium n-decylsulfate, has been conducted to understand their micellar behavior. nih.gov While extensive data on didecyl sulfate is limited, studies on its close analog, sodium dodecyl sulfate (SDS), are widespread and provide insight into the expected behavior. The CMC for SDS in pure water at 25°C is approximately 8.2 x 10⁻³ mol/L. researchgate.net Generally, increasing the length of the hydrophobic alkyl chain leads to a lower CMC, as the greater hydrophobicity promotes aggregation at lower concentrations. The presence of additives, such as alcohols or salts, in the solution can also significantly alter the CMC. royalsocietypublishing.orgnih.gov For example, adding ethyl alcohol to aqueous solutions of sodium dodecyl sulphate initially decreases the CMC before it rises again at higher alcohol concentrations; micelles cease to form when the alcohol content reaches 40% or more by weight. royalsocietypublishing.org

Table 1: Critical Micelle Concentration (CMC) of Selected Alkyl Sulfates

| Surfactant | Solvent System | Temperature (°C) | CMC (mol/L) | Source |

|---|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Pure Water | 25 | ~8.2 x 10⁻³ | researchgate.net |

| Sodium Dodecyl Sulfate (SDS) | Acetonitrile-Water (3% v/v) | Not Specified | 7.7 x 10⁻³ | asianpubs.org |

Sulfuric acid, didecyl ester, and other alkyl sulfates function as emulsifiers due to their ability to reduce the interfacial tension between two immiscible liquids, such as oil and water. academie-sciences.fr By adsorbing at the oil-water interface, the surfactant molecules form a protective film around the dispersed droplets, preventing them from coalescing. researchgate.net The stability of these emulsions is influenced by several factors, including the concentration of the surfactant and the nature of its molecular structure.

In oil-in-water emulsions, the hydrophobic tails of the surfactant orient themselves into the oil phase, while the hydrophilic sulfate heads remain in the continuous aqueous phase. researchgate.net This arrangement creates a steric and/or electrostatic barrier that repels other droplets. researchgate.net For anionic surfactants like alkyl sulfates, the negatively charged head groups lead to electrostatic repulsion between droplets, which is a crucial mechanism for emulsion stabilization. researchgate.net Research on sodium dodecyl sulfate (SDS) shows its effectiveness in stabilizing oil-in-water emulsions. acs.orgresearchgate.net The stability of an emulsion can be quantitatively analyzed by observing parameters like the creaming index or by measuring the initial viscosity change rate; a lower rate corresponds to a more stable emulsion. researchgate.nettandfonline.com Studies have shown that combining SDS with other substances, such as certain alcohols or non-ionic surfactants, can enhance emulsion stability. tandfonline.com

The ability to generate and stabilize foam is another key characteristic of surfactants like didecyl sulfate. Foam is a dispersion of a gas in a liquid, and surfactants facilitate its formation by lowering the surface tension of the liquid, which reduces the energy required to create the gas-liquid interface. academie-sciences.fr The stability of the foam is then determined by the surfactant's ability to counteract the physical processes that lead to foam collapse, namely liquid drainage, gas diffusion (coarsening), and film rupture. researchgate.netresearchgate.net

Surfactant molecules adsorb at the air-water interface of the foam lamellae (the thin liquid films between bubbles). acs.org This adsorption creates a surface tension gradient, which gives rise to the Gibbs-Marangoni effect. This effect provides elasticity to the film, allowing it to resist mechanical shocks and thinning. The concentration of the surfactant plays a vital role; foam volume generally increases with concentration up to a certain point. academie-sciences.fr The presence of precipitated surfactant crystals can also dramatically enhance foam stability by blocking liquid drainage channels (Plateau borders) and adsorbing onto bubble surfaces. researchgate.netresearchgate.net For example, adding salts like potassium chloride (KCl) to SDS solutions can induce surfactant precipitation, leading to the formation of ultra-stable foams. researchgate.net

A primary function of any surfactant is the reduction of surface or interfacial tension. researchhub.com this compound, by virtue of its amphiphilic structure, concentrates at interfaces and disrupts the cohesive energy between solvent molecules, thereby lowering the tension. ucl.ac.uk The extent of this reduction is a measure of the surfactant's effectiveness.